molecular formula C13H13N3O B1461085 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 74411-91-9

2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B1461085
CAS No.: 74411-91-9
M. Wt: 227.26 g/mol
InChI Key: RVFRIAOQGWSUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS: 74411-91-9) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.27 g/mol . Its structure features a pyrimido[1,2-a]pyrimidin-4-one core fused with a cyclohexene ring and a phenyl substituent at position 2. This scaffold is associated with diverse biological activities, including cytotoxic, anti-angiogenic, and kinase inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

2-phenyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-12-9-11(10-5-2-1-3-6-10)15-13-14-7-4-8-16(12)13/h1-3,5-6,9H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFRIAOQGWSUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CC(=O)N2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a novel pyrimidine derivative with the molecular formula C13H13N3O and a molecular weight of 227.27 g/mol. Its unique structure and biological properties make it a compound of interest in medicinal chemistry and pharmacology.

Synthesis and Characterization

The compound has been synthesized through various methods, including the reaction of substituted amines and carbonyl compounds. Characterization techniques such as 1H^{1}H-NMR, FTIR, and elemental analysis have confirmed its structure .

Antiinflammatory Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, some related compounds have shown potent inhibition of COX-2 enzyme activity with IC50 values comparable to the standard drug celecoxib . Although specific data on this compound is limited, its structural similarities suggest potential anti-inflammatory effects.

Antiviral Activity

Research has demonstrated that pyrimidine derivatives can disrupt protein-protein interactions crucial for viral replication. For example, compounds targeting the PA-PB1 interface of influenza A virus polymerase have shown promising antiviral activities . While direct studies on this compound are needed, its structural characteristics may allow it to exhibit similar antiviral properties.

Anticancer Potential

The biological activity of pyrimidine derivatives extends to anticancer applications. Some studies have reported that certain pyrimidine-based compounds inhibit tumor cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival .

Study on Anti-inflammatory Effects

A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds with structural similarities to this compound showed significant reductions in edema compared to controls .

Antiviral Efficacy Research

In another study assessing antiviral efficacy against influenza A virus, a series of pyrimidine derivatives were tested for their ability to inhibit viral replication in MDCK cells. The results indicated that modifications in the pyrimidine structure could enhance antiviral activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substitution patterns on the phenyl ring or modifications to the nitrogen atoms can significantly influence pharmacological properties such as potency and selectivity against specific targets .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Several studies have indicated that derivatives of pyrimidines exhibit promising anticancer properties. Research has shown that 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one can inhibit the proliferation of cancer cells by interfering with specific signaling pathways associated with tumor growth. For instance, a study demonstrated its effectiveness against certain leukemia cell lines, suggesting a potential role in targeted cancer therapies.

Antimicrobial Properties : This compound has also been evaluated for its antimicrobial activity. In vitro assays have shown that it possesses inhibitory effects against various bacterial strains and fungi. The mechanism of action is thought to involve disruption of microbial cell wall synthesis or function.

Material Science Applications

Polymer Chemistry : The compound's ability to act as a monomer or additive in polymer synthesis has been explored. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing this pyrimidine derivative exhibit improved resistance to degradation under environmental stressors.

Biochemical Research Applications

Enzyme Inhibition Studies : this compound has been utilized in enzyme inhibition studies. Specifically, it has been tested against various enzymes involved in nucleotide metabolism and DNA repair processes. The compound's inhibitory effects provide insights into the regulatory mechanisms of these enzymes and their potential as drug targets.

Cellular Mechanism Studies : Researchers have employed this compound to study cellular signaling pathways. Its ability to modulate specific receptors makes it a valuable tool for investigating the roles of these receptors in cellular responses to external stimuli.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of leukemia cell lines
Antimicrobial PropertiesEffective against E. coli and S. aureus
Polymer ChemistryEnhanced thermal stability in polymer composites
Enzyme InhibitionSignificant inhibition of DNA polymerase activity

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one with key analogues, highlighting differences in substituents, molecular properties, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities/Notes Reference
2-Phenyl derivative (Target compound) Phenyl at position 2 C₁₃H₁₃N₃O 227.27 Synthetic intermediate; unconfirmed bioactivity
2-Methyl derivative Methyl at position 2 C₈H₁₁N₃O 165.20 Cytotoxic (moderate activity on HeLa)
2-Cyclopropyl derivative Cyclopropyl at position 2 C₁₀H₁₃N₃O 191.23 Higher lipophilicity vs. methyl analogue
DB103 (Pyrido[1,2-a]pyrimidin-4-one) 2,3-Diphenyl, dimethoxy groups C₂₃H₂₀N₂O₃ ~372.42 Anti-angiogenic; inhibits VEGF signaling
2-Chloro-8-(trifluoromethyl) derivative Cl at position 2, CF₃ at C8 C₈H₇ClF₃N₃O 253.61 Enhanced metabolic stability (electron-withdrawing groups)
JXM (Morpholino derivative) Morpholino, trifluoromethyl C₂₀H₂₃F₃N₄O₃ 432.42 Kinase inhibition; improved solubility

Key Structural and Functional Differences

Substituent Effects
  • Phenyl vs. Methyl/Cyclopropyl : The phenyl group increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or cyclopropyl). This may enhance membrane permeability but reduce solubility in aqueous media .
  • Electron-Withdrawing Groups: Derivatives like the 2-chloro-8-trifluoromethyl analogue (CAS: 1260585-12-3) exhibit stronger metabolic stability due to fluorine and chlorine atoms, which resist oxidative degradation .

Research Findings and Contradictions

  • Substituent Size vs. Activity: While DB103’s 2,3-diphenyl substitution enhances anti-angiogenic activity suggests that larger substituents on pyrimido-pyrimidinones reduce cytotoxic effects . This contradiction implies that substituent effects are target-dependent.

Preparation Methods

Cyclization of Substituted Diamines with β-Ketoesters or β-Diketones

The most common and reliable method for synthesizing 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one involves the condensation and cyclization of substituted diamines with β-ketoesters or β-diketones under reflux conditions, often in the presence of a base.

Example Procedure (adapted from patent literature):

  • Starting Materials:

    • 6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride (16.12 mmol)
    • Ethyl 3-(pyridin-4-yl)-3-oxopropionate (16.12 mmol)
    • Anhydrous potassium carbonate (48.36 mmol)
    • Ethanol (solvent, 50 mL)
  • Reaction Conditions:

    • The mixture is refluxed for 18 hours.
    • After cooling, the solution is evaporated to dryness.
    • The residue is treated with water and stirred at 0 °C for 2 hours to precipitate the product.
    • The precipitate is filtered and dried at 90 °C for 18 hours.
  • Outcome:

    • Product yield: 4.80 g (98% yield)
    • Product: 8-phenyl-2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

This method demonstrates high efficiency and purity, making it suitable for scale-up synthesis.

Alkylation of the Pyrimido[1,2-a]pyrimidin-4-one Core

Further functionalization of the pyrimido[1,2-a]pyrimidin-4-one core can be achieved via alkylation reactions using alkyl halides such as 2-bromoacetophenone derivatives.

Representative Alkylation Procedure:

  • Starting Materials:

    • 8-phenyl-2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (0.3 g, 0.98 mmol)
    • Sodium hydride (60% dispersion in mineral oil, 51 mg, 1.28 mmol)
    • 2-bromoacetophenone (0.255 g, 1.28 mmol)
    • Anhydrous dimethylformamide (8 mL, solvent)
  • Reaction Conditions:

    • The starting pyrimidinone is suspended in DMF and treated with sodium hydride at 0 °C for 30 minutes to generate the anion.
    • 2-bromoacetophenone is added, and the mixture is stirred at room temperature for 18 hours.
    • The reaction mixture is quenched with water and extracted with ethyl acetate.
    • The organic layer is washed with saturated NaCl solution and evaporated.
    • Purification is performed by silica gel chromatography using dichloromethane/methanol gradients.
    • The purified product is converted to the hydrochloride salt by treatment with HCl in isopropanol and recrystallized.
  • Yield and Characterization:

    • Yield: 39%
    • Melting point: 134–137 °C
    • Characterization: 1H NMR (DMSO-d6) shows characteristic aromatic and aliphatic proton signals consistent with the structure.

General Cyclization from Substituted Diamines and Diketones

According to commercial synthesis descriptions, the preparation of this compound generally involves:

  • Starting Materials:

    • Substituted diamines (e.g., phenyl-substituted pyrimidinamine derivatives)
    • Diketones or β-ketoesters
  • Reaction Type:

    • Cyclization reaction forming the fused pyrimido[1,2-a]pyrimidinone ring system.
  • Catalysts and Conditions:

    • Acidic or basic catalysts may be employed to facilitate ring closure.
    • Reaction conditions typically involve heating under reflux in suitable solvents such as ethanol or DMF.
  • Outcome:

    • Formation of the bicyclic heterocyclic system with high specificity.
    • The method is adaptable to various substitutions on the phenyl ring or pyrimidine moiety.

This synthetic route is widely used due to its straightforwardness and the accessibility of starting materials.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Key Notes
Cyclization of diamine + β-ketoester 6-phenyl-1,4,5,6-tetrahydro-2-pyrimidinamine hydrochloride + ethyl 3-(pyridin-4-yl)-3-oxopropionate Reflux in ethanol, 18 h 98 High yield, simple workup, scalable
Alkylation of pyrimidinone core Pyrimidinone + sodium hydride + 2-bromoacetophenone DMF, 0 °C to RT, 18 h 39 Enables structural diversification
General cyclization (commercial) Substituted diamines + diketones Acidic/basic catalyst, reflux Not specified Versatile, adaptable for various substitutions

Research Findings and Notes

  • The high yield (98%) in the cyclization step suggests that the reaction conditions (reflux with potassium carbonate in ethanol) are optimal for ring formation without significant side reactions.

  • Alkylation reactions proceed smoothly under basic conditions with sodium hydride, but yields are moderate (~39%), likely due to competing side reactions or incomplete conversion.

  • The use of substituted bromoacetophenones allows for the introduction of various functional groups, which can modulate the biological activity of the resulting compounds.

  • The fused bicyclic system is stable under the reaction conditions and amenable to further functionalization.

  • Analytical data such as 1H NMR confirm the structure and purity of the synthesized compounds.

Q & A

Q. What are the foundational synthetic strategies for constructing the pyrimido[1,2-a]pyrimidin-4-one scaffold?

The core structure is typically synthesized via cyclization reactions. For example, cyclohexanone derivatives can undergo Thorpe-Ziegler isomerization to form fused pyrimidinone rings. Key steps include:

  • Cyclization : Reacting 3-aminothiazole derivatives with chloroethyl intermediates under basic conditions to form the bicyclic system .
  • Functionalization : Introducing substituents (e.g., phenyl groups) via Heck coupling or nucleophilic aromatic substitution .
  • Optimization : Adjusting solvents (e.g., DMF) and catalysts (e.g., Pd for vinylation) to enhance regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming the bicyclic structure and substituent positions. For example, deshielded protons adjacent to the carbonyl group appear at δ 7.8–8.2 ppm .
  • IR : The carbonyl stretch (C=O) near 1680–1700 cm1^{-1} confirms the pyrimidinone ring .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 242.7 for intermediates) .

Q. How does the phenyl substituent at the 2-position influence reactivity?

The phenyl group enhances π-π stacking interactions, which can stabilize transition states during cyclization. However, steric hindrance may reduce yields in subsequent alkylation steps. Computational studies (e.g., DFT) are recommended to predict steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 1H^1H1H-NMR data for analogs?

Discrepancies often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The keto-enol equilibrium in the pyrimidinone ring can shift proton signals. Use deuterated DMSO to stabilize the keto form .
  • Impurities : Trace intermediates (e.g., chlorinated byproducts) may overlap signals. Purify via preparative HPLC or column chromatography .

Q. What strategies improve the yield of the cyclization step in large-scale synthesis?

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or palladium complexes enhance ring closure efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing reaction time .
  • Temperature control : Maintain 85–90°C to avoid decomposition of heat-sensitive intermediates .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Core modifications : Replacing the phenyl group with electron-withdrawing substituents (e.g., fluorine) enhances binding to kinase targets .
  • Side-chain variations : Introducing hydroxy or chloroethyl groups (e.g., as in Risperidone intermediates) improves pharmacokinetic properties .
  • Bioisosteres : Substitute the pyrimidinone oxygen with sulfur to modulate metabolic stability .

Q. What are the challenges in analyzing trace impurities in this compound?

  • Detection limits : Use UPLC-MS/MS to identify impurities at <0.1% levels. For example, chlorinated byproducts (e.g., 3-(2-chloroethyl) derivatives) require selective ion monitoring .
  • Synthesis control : Monitor reaction progress via in-situ FT-IR to minimize side reactions .

Methodological Resources

  • Synthetic Protocols : details a scaffold-hopping approach for pyrimidinone derivatives, including cyclization and functionalization steps.
  • Analytical Workflows : and provide impurity profiling methods for related antipsychotic intermediates.
  • Computational Tools : DFT studies () predict regioselectivity in cyclization reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.